molecular formula C26H25N3O2 B2882919 (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide CAS No. 744267-41-2

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

Cat. No. B2882919
CAS RN: 744267-41-2
M. Wt: 411.505
InChI Key: JNVKFPLCHNPBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide, also known as BEAP, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that targets specific proteins and enzymes, making it a valuable tool for studying various biological processes. In

Scientific Research Applications

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has potential applications in various fields of scientific research, including cancer biology, immunology, and neuroscience. It has been shown to inhibit the activity of specific protein kinases, such as JNK and p38, which are involved in cancer cell growth and inflammation. (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has also been used to study the role of these kinases in the immune response and the development of neurological disorders. In addition, (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide can be used as a tool to identify new targets for drug development and to investigate the mechanism of action of existing drugs.

Mechanism of Action

The mechanism of action of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide involves the inhibition of specific protein kinases, which are enzymes that regulate various cellular processes. (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide binds to the active site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways. This results in the suppression of cell growth, inflammation, and other biological processes that are regulated by these kinases. The specificity of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide for certain kinases makes it a valuable tool for studying the function of these proteins in different biological contexts.
Biochemical and Physiological Effects:
(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has been shown to have biochemical and physiological effects on various cell types and tissues. In cancer cells, (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide inhibits cell growth and induces apoptosis, which is programmed cell death. In immune cells, (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide suppresses the production of inflammatory cytokines and chemokines, leading to the modulation of the immune response. In neuronal cells, (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has been shown to protect against oxidative stress and neurotoxicity, which are implicated in the development of neurodegenerative diseases. These effects of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide are mediated by its inhibition of specific protein kinases, which are involved in these processes.

Advantages and Limitations for Lab Experiments

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. It is also specific for certain protein kinases, allowing for the selective inhibition of these proteins without affecting others. However, there are also limitations to the use of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide in lab experiments. Its specificity for certain kinases may limit its applicability to certain biological processes. In addition, the effects of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide may be influenced by the concentration and duration of treatment, as well as the cell type and experimental conditions.

Future Directions

For research on (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide include the identification of new targets, investigation of its role in different biological processes, and development of new delivery methods.

Synthesis Methods

The synthesis of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide involves a series of chemical reactions, starting with the reaction of 4-bromo-N-(2-methoxyphenyl)benzamide with potassium tert-butoxide to form 4-(2-methoxyphenyl)-N-(4-phenylbut-3-en-2-yl)benzamide. This compound is then reacted with benzyl(ethyl)amine and triethylamine to form (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide, which is the final product. The synthesis method of (E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has been optimized to produce high yields and purity, making it a reliable source for scientific research.

properties

IUPAC Name

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-3-29(19-21-9-5-4-6-10-21)23-15-13-20(14-16-23)17-22(18-27)26(30)28-24-11-7-8-12-25(24)31-2/h4-17H,3,19H2,1-2H3,(H,28,30)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVKFPLCHNPBOR-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.